molecular formula C23H29N3O5S B2587798 N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide CAS No. 887862-53-5

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide

Cat. No.: B2587798
CAS No.: 887862-53-5
M. Wt: 459.56
InChI Key: WYMIHLHYRFFNLK-UHFFFAOYSA-N
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Description

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is a complex organic compound featuring a pyrrolidine ring, a mesitylsulfonyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino acids or other nitrogen-containing compounds.

    Introduction of the Mesitylsulfonyl Group: This step involves the sulfonylation of the pyrrolidine ring using mesitylsulfonyl chloride in the presence of a base like triethylamine.

    Attachment of the Oxalamide Moiety: The final step involves the coupling of the mesitylsulfonyl-pyrrolidine intermediate with 2-methoxyphenyl oxalyl chloride under basic conditions to form the desired oxalamide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxalamide moiety, potentially converting it into amines or other reduced forms.

    Substitution: The mesitylsulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the mesitylsulfonyl group.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Amines or reduced oxalamide derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with biological targets can be studied to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The mesitylsulfonyl group may enhance its binding affinity to certain proteins, while the oxalamide moiety could facilitate interactions with other molecular structures. These interactions can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N1-((1-(tosyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-hydroxyphenyl)oxalamide: Similar structure but with a hydroxyphenyl group instead of a methoxyphenyl group.

Uniqueness

N1-((1-(mesitylsulfonyl)pyrrolidin-2-yl)methyl)-N2-(2-methoxyphenyl)oxalamide is unique due to the combination of its functional groups, which confer specific chemical properties and biological activities. The mesitylsulfonyl group provides steric bulk and electron-withdrawing effects, while the methoxyphenyl group can participate in various interactions, enhancing the compound’s versatility in different applications.

This detailed overview highlights the significance of this compound in various fields, from synthetic chemistry to potential therapeutic uses

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-15-12-16(2)21(17(3)13-15)32(29,30)26-11-7-8-18(26)14-24-22(27)23(28)25-19-9-5-6-10-20(19)31-4/h5-6,9-10,12-13,18H,7-8,11,14H2,1-4H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYMIHLHYRFFNLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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